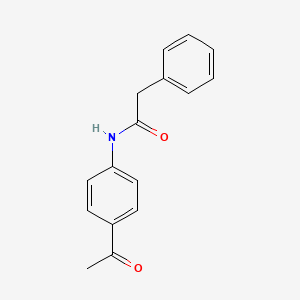

N-(4-アセチルフェニル)-2-フェニルアセトアミド

説明

The compound "N-(4-acetylphenyl)-2-phenylacetamide" is a chemical entity that belongs to the class of acetamides, which are characterized by the presence of an acetyl group attached to a phenyl ring and a phenylacetamide moiety. This compound is structurally related to various other acetamides that have been synthesized and studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, esterification, and amide bond formation. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane and subsequent transsilylation . Another example is the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are prepared through the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines followed by debenzylation . Additionally, N-phenyl-2,2-di(4-chlorophenoxy)acetamide is synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . The crystal structures of potential tyrosinase inhibitors, including N-(4-acetylphenyl)-2-chloroacetamide, have been reported, providing insights into their molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including reductive carbonylation, as demonstrated in the synthesis of N-(4-hydroxyphenyl)acetamide . They can also participate in reactions involving chloroacetamide groups, as seen in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These reactions are crucial for modifying the chemical structure and properties of acetamide compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties can be studied through experimental techniques and computational methods. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the analysis of IR and MS spectra, which helped in assigning characteristic peaks and confirming the molecular structure . The solubility, melting point, and reactivity of these compounds are important parameters that determine their suitability for various applications.

科学的研究の応用

鈴木クロスカップリング反応における触媒

“N-(4-アセチルフェニル)-2-フェニルアセトアミド”に類似した化合物、特に“N-(4-アセチルフェニル)-N-(ジフェニルホスフィノ)-P,P-ジフェニルホスフィンアミド”は、鈴木クロスカップリング反応 におけるプレ触媒として使用されてきました。この反応は、有機化学において炭素-炭素結合を形成するために広く用いられている、パラジウム触媒によるクロスカップリングの一種です。

医薬品化学

P-N結合を持つ化合物とその誘導体は、医薬品化学 において重要であることがわかっています。これらは、除草剤、抗菌剤、神経活性剤 の構造モチーフとして存在します。したがって、“N-(4-アセチルフェニル)-2-フェニルアセトアミド”は、この分野で潜在的に用途がある可能性があります。

合成リン化学の開発

“N-(4-アセチルフェニル)-2-フェニルアセトアミド”におけるP-N結合の存在は、合成リン化学 の開発に貢献する可能性があります。この化学分野は、リンの有機化合物の合成と挙動に関心を持っています。

生物学的性質の調査

P-N結合を持つ化合物は、その生物学的性質 についても調査されています。“N-(4-アセチルフェニル)-2-フェニルアセトアミド”は、このような研究で潜在的に使用できる可能性があります。

作用機序

Target of Action

N-(4-acetylphenyl)-2-phenylacetamide is a complex organic compound. Compounds with similar structures have been found to interact with proteins such as the heat shock protein hsp 90-alpha .

Biochemical Pathways

For instance, some compounds have been found to be involved in the redox chemistry of cysteine residues in proteins .

Pharmacokinetics

Based on its molecular structure, it is likely to have good gi absorption and may be bbb permeant

特性

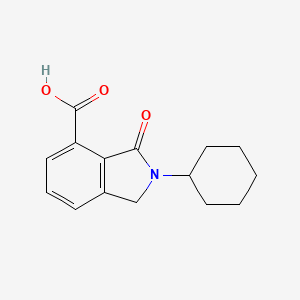

IUPAC Name |

N-(4-acetylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)14-7-9-15(10-8-14)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAFMUGXEWLJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355054 | |

| Record name | N-(4-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89246-39-9 | |

| Record name | N-(4-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

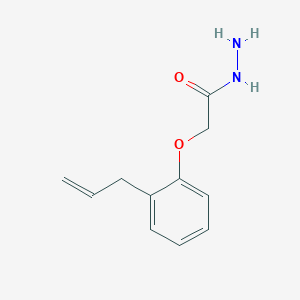

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)